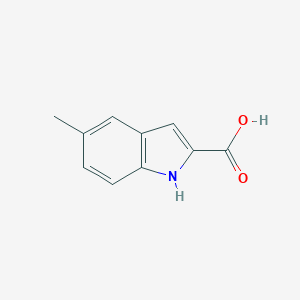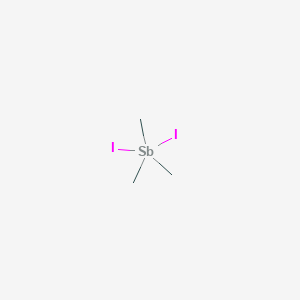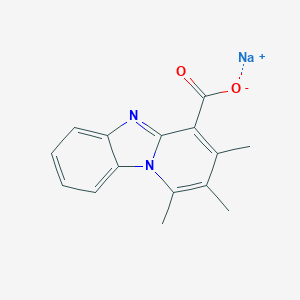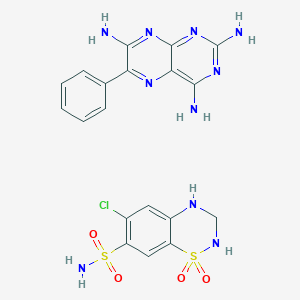
Spinel
Descripción general
Descripción
Spinel is a mineral composed of magnesium aluminum oxide (MgAl2O4). It is a member of the this compound group of minerals, which are characterized by having a cubic crystal structure and a hardness of 8 on the Mohs scale. This compound has been used for centuries as an industrial mineral, and it has recently been studied for its potential biomedical applications.
Aplicaciones Científicas De Investigación
Environmental Remediation and Energy Generation : Spinel materials, due to their photocatalytic properties, are used in environmental remediation, hydrogen generation, CO2 reduction, and photoelectrochemical water splitting. These applications exploit the correlation between the performance of this compound structures and their physical characteristics, like particle shape, size, and chemical composition (Chandrasekaran et al., 2018).
Lithium-ion Battery Applications : The this compound structure has been pivotal in the development of lithium-ion batteries, especially as anodes, cathodes, or solid electrolytes. The versatility of the this compound structure allows for the tuning of electrochemical potential and stability of Li-ion cells (Thackeray, 2020).
Advanced Nitrides and Cutting Tools : Silicon-based this compound nitrides, known for their ultrahigh hardness and thermal stability, are potential materials for cutting tools and optoelectronic applications, like light-emitting diodes (Zerr et al., 2006).
Biomedical Applications : Magnetic this compound ferrite nanoparticles are gaining attention for biomedical applications, particularly in cancer therapy through mechanisms like hyperthermia and targeted drug delivery (Abdel Maksoud et al., 2022).
Accelerated Material Discovery : Machine learning techniques are being used to accelerate the discovery of new this compound materials with thermal stability and special electro-optical properties for applications in photovoltaics, catalysis, and thermoelectrics (Wang et al., 2021).
Optical Applications : The structural understanding of this compound materials is crucial for developing technologies like transparent polycrystalline this compound for armor, infrared windows, and other products (Goldstein, 2012).
Oxygen Reduction/Evolution Reaction Applications : Spinels are significant in applications like data storage, biotechnology, electronics, sensors, and energy storage/conversion, owing to their magnetism, optics, electricity, and catalysis properties (Zhao et al., 2017).
Direcciones Futuras
The future directions of Spinel research could involve further exploration of its potential applications in various fields. For instance, the this compound structure of Fe3O4 nanoparticles has been studied for its potential use in Mg rechargeable batteries . Furthermore, the sol-gel synthesis of this compound LiMn2O4 as a cathode material for Li-ion batteries has been investigated .
Mecanismo De Acción
Target of Action:
Magnesium aluminate (MgAl2O4) primarily targets its crystal lattice structure. It has a cubic crystal structure with the space group of Fd-3m at ambient conditions . This compound is significant in material physics, geoscience, and even shallow upper mantle mineralogy due to its high melting point, good mechanical properties, high chemical stability, and excellent optical properties.
Biochemical Pathways:
While MgAl2O4Researchers have studied these transitions using diamond-anvil cells and multi-anvil apparatus, revealing denser phases and dissociation reactions .
Action Environment:
Environmental factors, such as pressure and temperature, significantly influence MgAl2O4's stability and behavior. For example, phase transitions occur at specific pressure and temperature ranges, affecting its crystal lattice and mechanical properties .
Propiedades
IUPAC Name |
dialuminum;magnesium;oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZXLIURMNTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12068-51-8, 11137-98-7 | |
| Record name | Aluminate (AlO21-), magnesium (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAGNESIUM ALUMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAJ0L824IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Magnesium aluminate spinel?
A1: Magnesium aluminate this compound, often referred to simply as this compound, has the molecular formula MgAl2O4. Its molecular weight is 142.26 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using a variety of spectroscopic techniques:
- X-ray Diffraction (XRD): XRD is commonly used to determine the crystal structure and phase purity of this compound. [, , , , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology, grain size, and surface features of this compound materials. [, , , , , ]
- Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in this compound. [, , , ]
- Mössbauer Spectroscopy: This technique is particularly useful for studying the oxidation states and coordination environments of iron in iron-containing spinels (e.g., ferritchromite, magnetite). []
- Infrared Spectroscopy (IR): IR spectroscopy, including both near-infrared (NIR) and mid-infrared (MIR), can identify characteristic vibrational modes of this compound and its constituent elements, providing information about its composition and structure. [, , ]
Q3: How does the stoichiometry of this compound affect its properties and applications?
A3: this compound's stoichiometry, particularly the ratio of MgO to Al2O3, significantly influences its properties and suitability for various applications. [, ] For example, deviations from the ideal 1:1 MgO:Al2O3 ratio can:
- Influence sintering behavior: Al2O3-rich compositions may experience enhanced grain growth, affecting densification during pressureless sintering. []
- Impact optical properties: Stoichiometry variations can lead to differences in refractive index and optical scattering. []
- Alter mechanical strength: Grain boundary chemistry, affected by stoichiometry, plays a role in this compound's mechanical properties. []
- Modify surface reactivity: Non-stoichiometry and associated defect structures can alter the adsorption behavior of gases like water vapor on the this compound surface. []
Q4: How does LiF act as a sintering additive in transparent this compound fabrication?
A4: LiF is a common sintering additive used to enhance the densification and transparency of this compound ceramics. Its effects are multifaceted: []
- Trade-offs: While beneficial for densification, LiF can also lead to grain boundary embrittlement, optical scattering, and reduced conductivity if not carefully controlled during processing. []
Q5: What are some of the key applications of this compound?
A5: this compound's unique combination of properties makes it suitable for a wide range of applications:
- Transparent Armor: Its high hardness, strength, and transparency make it an attractive material for transparent armor applications. []
- Optical Windows and Domes: this compound exhibits excellent transmission across a broad wavelength range, from the ultraviolet (UV) to the mid-infrared (MIR), making it valuable for optical components in demanding environments. [, , ]
- Refractory Materials: Its high melting point and chemical inertness make it suitable for refractory applications, including crucibles, furnace linings, and ladle nozzles for molten metal processing. []
- Catalyst and Catalyst Support: this compound can act as a catalyst or catalyst support in various chemical reactions, including humidity sensing, gas sensing, and dry reforming of methane. [, , ]
- Imaging Applications: this compound's ruggedness and transmission properties make it valuable for imaging applications, particularly those requiring thick windows or complex geometries. []
Q6: How does the cooling rate affect the crystallization behavior of slags containing this compound?
A6: Cooling rate plays a crucial role in the crystallization behavior of slags containing this compound (MgAl2O4): []
- Implications for Slag Processing: Controlling the cooling rate is essential for optimizing the formation and properties of this compound-containing slags. Rapid cooling is preferable to minimize the formation of leachable chromium-bearing silicate phases, improving the recycling efficiency of stainless-steel slags. []
Q7: How does this compound contribute to the performance of ladle nozzles used in vacuum casting of steel?
A7: Alumina-spinel castables are used in ladle nozzles for vacuum casting of steel due to their: []
- Improved Casting Quality: The use of these specialized nozzles ensures continuous casting of large volumes of high-quality steel, extending the service life of steel structures and components. []
Q8: How is computational chemistry used to study this compound materials?
A8: Computational chemistry, particularly density functional theory (DFT) calculations, plays a vital role in understanding and predicting the properties of this compound materials:
- Phase Stability: DFT can predict the relative stabilities of different this compound phases, including charge-ordered and charge-disordered structures. [, ]
- Electrochemical Properties: Calculations can be used to model the voltage profiles of lithium-ion battery cathodes containing this compound materials (e.g., LiNi2O4, LiCoO2) and to investigate the mechanisms of lithium diffusion within the this compound lattice. [, ]
- Defect Chemistry: DFT aids in understanding the formation energies and electronic properties of defects in this compound, such as oxygen vacancies, which are crucial for applications in catalysis and gas sensing. []
- Material Design: Computational modeling enables the exploration of novel this compound compositions and structures with tailored properties for specific applications. []
Q9: How is the composition of chromian this compound used to understand the origin and evolution of mantle rocks?
A9: Chromian this compound is a common accessory mineral in mantle peridotites, and its composition provides valuable insights into the petrogenesis and evolution of these rocks:
- Melting Indicators: The Cr# [Cr/(Cr + Al)] and Mg# [Mg/(Mg + Fe2+)] ratios of chromian this compound are sensitive indicators of the degree of partial melting experienced by the mantle source. Higher Cr# values generally indicate greater degrees of melting. [, , ]
- Melt-Rock Interaction: Variations in the composition of chromian this compound, especially enrichments in TiO2, can indicate interaction with migrating melts. These variations provide clues about the composition of the infiltrating melts and the processes involved in melt-rock reaction. [, , ]
- Tectonic Setting: The geochemistry of chromian this compound, combined with other petrological and geochemical data, can be used to distinguish between different tectonic settings of mantle peridotite formation, such as mid-ocean ridges (MOR) and supra-subduction zones (SSZ). [, , ]
Q10: What is the significance of "dunitic envelopes" around podiform chromitite deposits?
A10: Podiform chromitite deposits, major sources of chromium ore, often exhibit a characteristic "dunitic envelope," a zone of dunite (olivine-rich rock) surrounding the chromitite body. This feature provides clues about the deposit's formation: []
- Implications for Exploration: Understanding the formation of dunitic envelopes is crucial for chromite exploration, as the presence of dunite can be an indicator of potential chromite mineralization at depth. []
Q11: What is the role of boninite magmatism in the formation of podiform chromite deposits?
A11: Boninite is a distinctive type of magma that is typically associated with supra-subduction zone settings, particularly during the early stages of subduction. Its relationship to podiform chromite deposits is complex: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







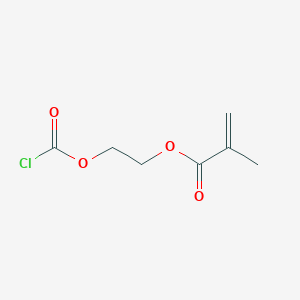

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
